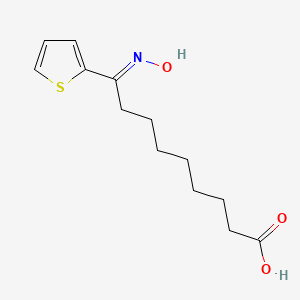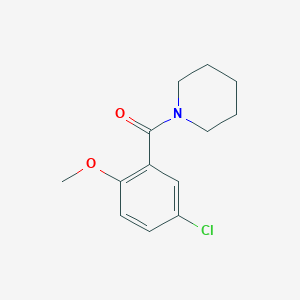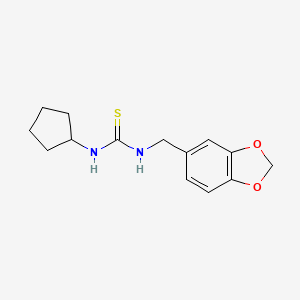![molecular formula C16H16N2O4S B5695250 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole](/img/structure/B5695250.png)
2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as N-(4-methoxyphenethyl)-2-(2-sulfamoylphenyl) benzimidazole or SB 239063. It is a potent inhibitor of p38 mitogen-activated protein kinase (MAPK), which is an important signaling molecule involved in various cellular processes such as inflammation and apoptosis.
Mecanismo De Acción
The mechanism of action of 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole involves the inhibition of p38 MAPK. This molecule binds to the ATP-binding site of p38 MAPK and prevents its activation by phosphorylation. This leads to the inhibition of downstream signaling pathways that are activated by p38 MAPK, such as the production of pro-inflammatory cytokines and the induction of apoptosis.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound have been extensively studied in various cell types and animal models. This compound has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-α (TNF-α) in response to various stimuli such as lipopolysaccharide (LPS) and oxidative stress. It has also been shown to inhibit the induction of apoptosis in various cell types such as neurons and cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole in lab experiments include its high potency and specificity for p38 MAPK inhibition. This compound has been extensively studied in various cell types and animal models, and its effects are well-characterized. However, one limitation of using this compound is its relatively low solubility in aqueous solutions, which can limit its use in some experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole. One potential area of research is the development of more potent and selective p38 MAPK inhibitors based on the structure of this compound. Another area of research is the investigation of the role of p38 MAPK in various diseases and conditions, and the potential therapeutic applications of p38 MAPK inhibitors such as this compound. Additionally, the use of this compound in combination with other drugs or therapies could be explored to enhance its therapeutic efficacy.
Métodos De Síntesis
The synthesis of 2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole involves the reaction of 2-amino-5-methylbenzimidazole with 4-methoxyphenethyl chloride in the presence of a base such as potassium carbonate. The resulting intermediate is then treated with sulfonyl chloride to give the final product. The yield of this reaction is typically around 50%, and the purity of the product can be improved by recrystallization.
Aplicaciones Científicas De Investigación
2-{[2-(4-methoxyphenoxy)ethyl]sulfonyl}-1H-benzimidazole has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the activity of p38 MAPK, which is involved in various cellular processes such as inflammation, apoptosis, and stress response. This compound has been used in various studies to investigate the role of p38 MAPK in different diseases and conditions such as cancer, inflammation, and neurodegenerative disorders.
Propiedades
IUPAC Name |
2-[2-(4-methoxyphenoxy)ethylsulfonyl]-1H-benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O4S/c1-21-12-6-8-13(9-7-12)22-10-11-23(19,20)16-17-14-4-2-3-5-15(14)18-16/h2-9H,10-11H2,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJARFCOMJBCPDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCS(=O)(=O)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-1,3-benzodioxol-5-yl-N'-[2-(methylthio)phenyl]thiourea](/img/structure/B5695167.png)
![2-{[(4-fluorophenoxy)acetyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B5695175.png)
![4-{[5-(3,4-dichlorophenyl)-2-furyl]carbonothioyl}morpholine](/img/structure/B5695177.png)
![N-cyclopentyl-2-[5-(3,4-dimethoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5695185.png)
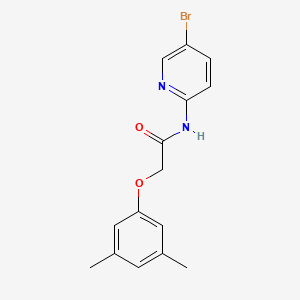
![N,4-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5695206.png)
![methyl 4-{2-[(2-chlorophenyl)amino]-2-oxoethoxy}benzoate](/img/structure/B5695213.png)

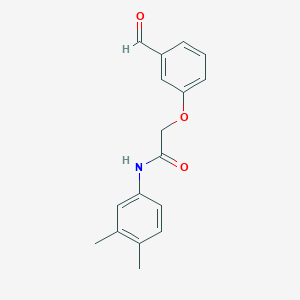
![methyl 3-[(diethylamino)methyl]-1H-indole-7-carboxylate](/img/structure/B5695232.png)
![ethyl 7-hydroxy-2-(3-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5695239.png)
